![molecular formula C17H16FN5OS B2781561 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide CAS No. 898607-11-9](/img/structure/B2781561.png)
2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide
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Overview
Description
2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide is a synthetic compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . The presence of the triazole ring and the fluorophenyl group in its structure contributes to its unique chemical and biological properties.
Mechanism of Action
Target of Action
Compounds containing the 1,2,4-triazole ring, such as this one, are known to possess a wide range of biological activities . They have been found in various marketed drugs and are known to interact with multiple receptors .
Mode of Action
1,2,4-triazoles are known to interact with various biological targets, leading to a range of effects . The presence of the 1,2,4-triazole ring and the benzyl group may contribute to its interaction with its targets .
Biochemical Pathways
Compounds with similar structures have been found to affect a variety of biochemical pathways, leading to their wide range of biological activities .
Pharmacokinetics
A compound with a similar structure, 4-amino-5-phenyl-4h-1,2,4-triazole-3-thione, is known to have a low solubility in water but can dissolve in organic solvents such as ether, ethanol, and dichloromethane . This could potentially impact its bioavailability.
Result of Action
Compounds with similar structures have been found to exhibit a wide range of biological activities, including antifungal, anticancer, antiviral, antibacterial, anti-inflammatory, and antitubercular activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It is generally known that factors such as pH, temperature, and the presence of other compounds can affect the stability and efficacy of a compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine derivatives with carbon disulfide, followed by cyclization with hydrazine hydrate.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached via a nucleophilic aromatic substitution reaction using 2-fluorobenzyl chloride and a suitable nucleophile.
Final Assembly: The final compound is obtained by coupling the triazole derivative with the fluorophenyl acetamide under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and fluorophenyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Benzyl chloride, 2-fluorobenzyl chloride, and suitable bases or nucleophiles.
Major Products Formed
Oxidation: Oxidized derivatives of the triazole ring and the benzyl group.
Reduction: Reduced derivatives of the triazole ring and the fluorophenyl group.
Substitution: Substituted derivatives at the benzyl and fluorophenyl positions.
Scientific Research Applications
2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential antimicrobial, antiviral, and anticancer activities.
Medicine: Investigated for its potential therapeutic applications, including as an antimicrobial and anticancer agent.
Industry: Used in the development of new materials and as a precursor for the synthesis of other biologically active compounds
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Compounds such as 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol and 3-amino-5-benzyl-4H-1,2,4-triazole.
Fluorophenyl Derivatives: Compounds such as 2-fluorobenzylamine and 2-fluorophenylacetic acid.
Uniqueness
2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide is unique due to the combination of the triazole ring, benzyl group, and fluorophenyl group in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Biological Activity
The compound 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide is a derivative of the triazole family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C11H13N5OS with a molecular weight of 263.32 g/mol. Its structure includes a triazole ring, which is significant for its biological activity due to its ability to interact with various biological targets.
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, derivatives similar to This compound have shown effectiveness against various bacterial strains. The presence of electron-donating groups in the phenyl ring enhances this activity due to increased lipophilicity and improved membrane penetration.
Compound | Activity | Reference |
---|---|---|
This compound | Antimicrobial | |
4-amino-5-benzyl-4H-triazole derivatives | Antibacterial (IC50 < 10 µg/mL) |
Anticancer Potential
The anticancer activity of triazole derivatives has been widely studied. The compound's structure suggests potential interactions with key proteins involved in cancer cell proliferation. For example, studies have shown that modifications in the triazole structure can enhance cytotoxicity against various cancer cell lines.
In one study, a related compound demonstrated an IC50 value of 1.61 ± 1.92 µg/mL against Jurkat cells, indicating strong anticancer activity. The structure–activity relationship (SAR) analysis revealed that substituents on the triazole ring significantly affect potency.
Compound | Cell Line | IC50 (µg/mL) | Reference |
---|---|---|---|
Related Triazole Derivative | Jurkat | 1.61 ± 1.92 | |
2-[(4-amino-5-benzyl)-triazole] | A431 | <10 |
The biological activity of This compound is attributed to its ability to inhibit specific enzymes and receptors involved in cell signaling pathways. The triazole ring facilitates binding to enzyme active sites due to its electron-rich nature, allowing it to act as a potent inhibitor.
Case Studies
Several studies have explored the biological effects of triazole derivatives:
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various triazole compounds against Gram-positive and Gram-negative bacteria. The findings indicated that compounds with a similar structure to 2-[(4-amino-5-benzyl)-triazole] exhibited notable antibacterial activity comparable to standard antibiotics like norfloxacin .
- Anticancer Activity : In vitro tests demonstrated that certain derivatives induced apoptosis in cancer cells through caspase activation pathways. The presence of specific functional groups was crucial for enhancing cytotoxic effects .
Properties
IUPAC Name |
2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5OS/c18-13-8-4-5-9-14(13)20-16(24)11-25-17-22-21-15(23(17)19)10-12-6-2-1-3-7-12/h1-9H,10-11,19H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBCMYFIVZPMVTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(N2N)SCC(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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